![molecular formula C21H27N3O3S B7691314 N-(2,6-dimethylphenyl)-2-{N-[(4-methylphenyl)methyl]benzenesulfonamido}acetamide](/img/structure/B7691314.png)
N-(2,6-dimethylphenyl)-2-{N-[(4-methylphenyl)methyl]benzenesulfonamido}acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2,6-dimethylphenyl)-2-{N-[(4-methylphenyl)methyl]benzenesulfonamido}acetamide, commonly known as DASA-58, is a small molecule that has gained attention in the scientific community for its potential applications in cancer research. DASA-58 is a sulfonamide derivative that has been shown to inhibit the activity of the protein phosphatase 2A (PP2A), which is involved in many cellular processes, including cell growth and division.
作用機序
DASA-58 works by inhibiting the activity of N-(2,6-dimethylphenyl)-2-{N-[(4-methylphenyl)methyl]benzenesulfonamido}acetamide, a protein phosphatase that is involved in many cellular processes, including cell growth and division. By inhibiting this compound, DASA-58 can disrupt the signaling pathways that are involved in cancer cell growth and survival, leading to cell death.
Biochemical and Physiological Effects
DASA-58 has been shown to have a variety of biochemical and physiological effects. In addition to its anti-cancer properties, DASA-58 has been shown to have anti-inflammatory effects and can inhibit the growth of bacteria. Additionally, DASA-58 has been shown to have neuroprotective effects in animal models of neurodegenerative diseases.
実験室実験の利点と制限
One advantage of using DASA-58 in lab experiments is its specificity for N-(2,6-dimethylphenyl)-2-{N-[(4-methylphenyl)methyl]benzenesulfonamido}acetamide, which allows researchers to study the effects of inhibiting this protein phosphatase in a controlled manner. Additionally, DASA-58 is a small molecule, which makes it easier to administer and study than larger molecules such as proteins.
One limitation of using DASA-58 in lab experiments is its potential toxicity, particularly at higher concentrations. Researchers must be careful to use appropriate dosages and to monitor for any adverse effects when using DASA-58 in experiments.
将来の方向性
There are several potential future directions for research involving DASA-58. One area of interest is the development of new cancer therapies that incorporate DASA-58 or similar molecules that inhibit N-(2,6-dimethylphenyl)-2-{N-[(4-methylphenyl)methyl]benzenesulfonamido}acetamide. Additionally, researchers are exploring the potential of DASA-58 in treating neurodegenerative diseases such as Alzheimer's and Parkinson's. Finally, there is interest in developing new synthetic methods for DASA-58 that may improve its efficacy and reduce its toxicity.
合成法
The synthesis of DASA-58 involves several steps, including the reaction of 2,6-dimethylaniline with paraformaldehyde to form 2,6-dimethylbenzyl alcohol. This alcohol is then reacted with p-toluenesulfonyl chloride to form the sulfonamide intermediate, which is then reacted with 4-methylbenzylamine to form the final product, DASA-58.
科学的研究の応用
DASA-58 has been the subject of numerous scientific studies, particularly in the field of cancer research. Studies have shown that DASA-58 can inhibit the growth of cancer cells and induce apoptosis, or programmed cell death, in a variety of cancer cell lines. Additionally, DASA-58 has been shown to sensitize cancer cells to chemotherapy drugs, making them more effective.
特性
IUPAC Name |
N-[(4-methylphenyl)methyl]-N-[2-(4-methylpiperazin-1-yl)-2-oxoethyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N3O3S/c1-18-8-10-19(11-9-18)16-24(28(26,27)20-6-4-3-5-7-20)17-21(25)23-14-12-22(2)13-15-23/h3-11H,12-17H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XENKIRMQDRSHCM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN(CC(=O)N2CCN(CC2)C)S(=O)(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
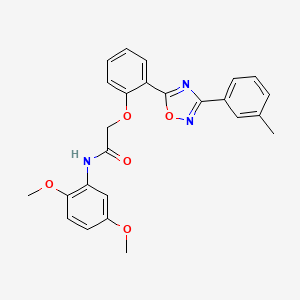
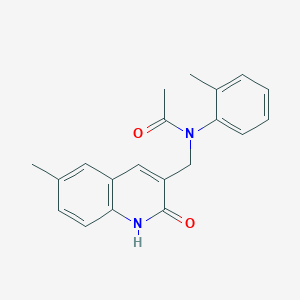
![N-(3-chloro-4-fluorophenyl)-3-(3-methoxyphenyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7691261.png)
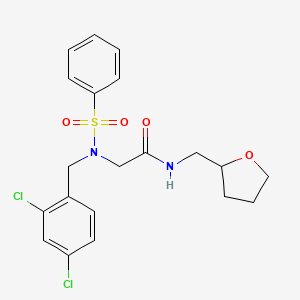
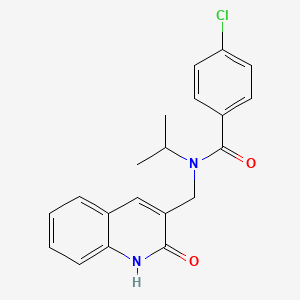
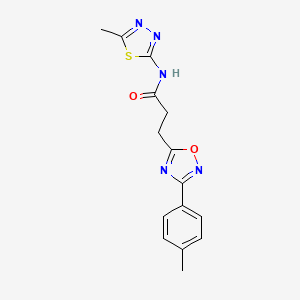
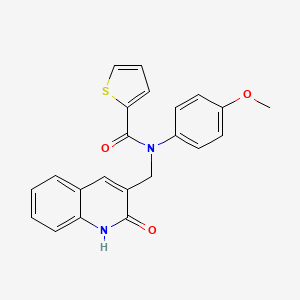

![(E)-N'-(2,6-dichlorobenzylidene)-2-methylimidazo[1,2-a]pyridine-3-carbohydrazide](/img/structure/B7691299.png)

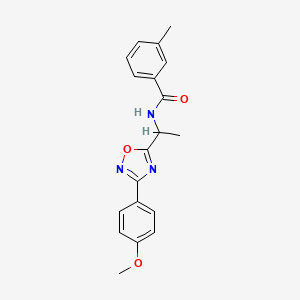
![N-(1-butyl-8-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-3,4,5-triethoxybenzamide](/img/structure/B7691324.png)
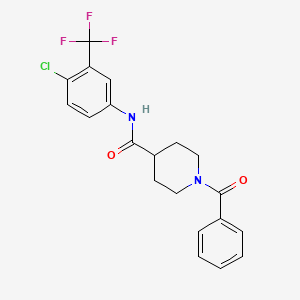
![N-(butan-2-yl)-2-[N-(2-phenylethyl)4-methylbenzenesulfonamido]acetamide](/img/structure/B7691346.png)
